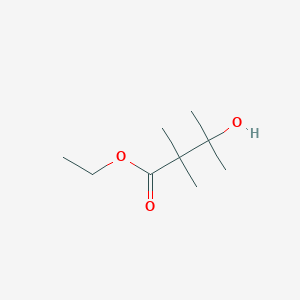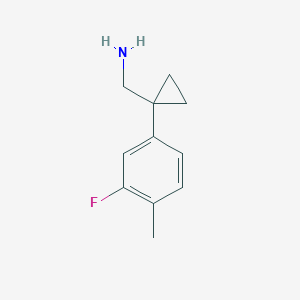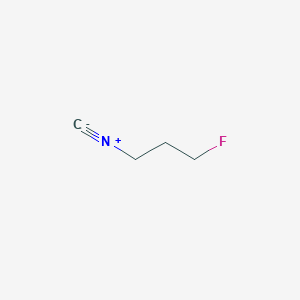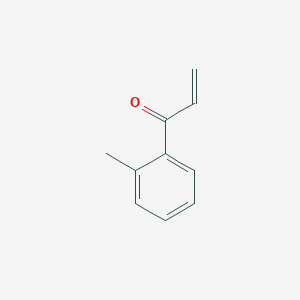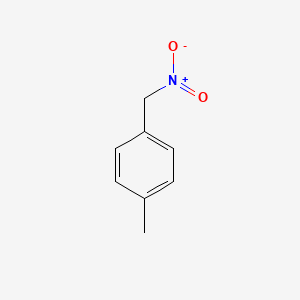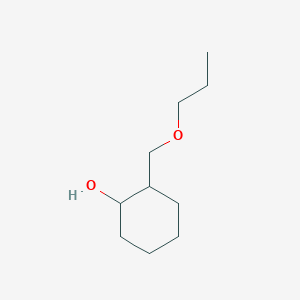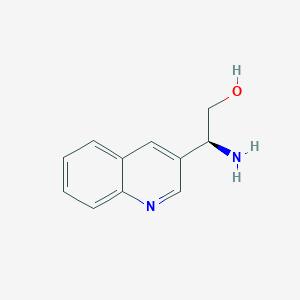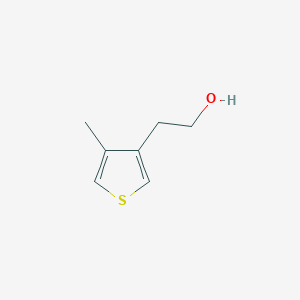
4-Methyl-3-thiopheneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-thiopheneethanol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-thiopheneethanol typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts alkylation of thiophene with methyl groups, followed by hydroxylation. Another approach involves the use of Grignard reagents to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-thiopheneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, such as thiophene ketones, thiophene alcohols, and substituted thiophenes.
Scientific Research Applications
4-Methyl-3-thiopheneethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-thiopheneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Thiophene-3-ethanol: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methylthiophene: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Thiophenemethanol: Similar but with a different position of the hydroxyl group, affecting its chemical properties.
Uniqueness: 4-Methyl-3-thiopheneethanol’s unique combination of a methyl and hydroxyl group on the thiophene ring makes it particularly valuable in synthetic chemistry. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
BELVRKXDTCTULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


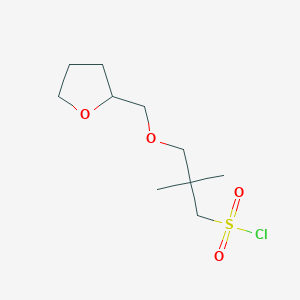
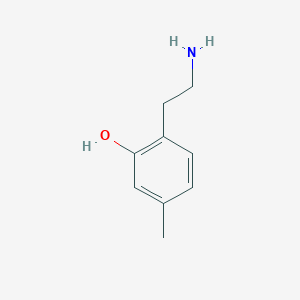

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
